Peonidin chloride Peonidin chloride Peonidin chloride is an anthocyanidin chloride that has peonidin as the cationic component. It has a role as a metabolite, an antineoplastic agent, an apoptosis inducer and an antioxidant. It contains a peonidin.
Brand Name: Vulcanchem
CAS No.: 134-01-0
VCID: VC21347971
InChI: InChI=1S/C16H12O6.ClH/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16;/h2-7H,1H3,(H3-,17,18,19,20);1H
SMILES:
Molecular Formula: C16H13ClO6
Molecular Weight: 336.72 g/mol

Peonidin chloride

CAS No.: 134-01-0

Cat. No.: VC21347971

Molecular Formula: C16H13ClO6

Molecular Weight: 336.72 g/mol

* For research use only. Not for human or veterinary use.

Peonidin chloride - 134-01-0

CAS No. 134-01-0
Molecular Formula C16H13ClO6
Molecular Weight 336.72 g/mol
IUPAC Name 2-(4-hydroxy-3-methoxyphenyl)chromenylium-3,5,7-triol;chloride
Standard InChI InChI=1S/C16H12O6.ClH/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16;/h2-7H,1H3,(H3-,17,18,19,20);1H
Standard InChI Key OGBSHLKSHNAPEW-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-]

Chemical Properties and Structure

Molecular Identification

Peonidin chloride is an anthocyanidin chloride that contains peonidin as the cationic component. Its systematic chemical name is 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride . This compound has been assigned the CAS registry number 134-01-0, and it possesses the molecular formula C16H13ClO6 with a molecular weight of 336.72 g/mol . In chemical databases, peonidin chloride is also known by several synonyms including 3,4',5,7-tetrahydroxy-3'-methoxyflavylium chloride and peonidol chloride .

Structural Characteristics

The core structure of peonidin chloride features a flavylium (2-phenylchromenylium) backbone with multiple hydroxyl groups at positions 3, 5, and 7 on the A and C rings, and at position 4' on the B ring. Additionally, it contains a methoxy group at position 3' on the B ring, which distinguishes it from other similar anthocyanidins . This specific substitution pattern contributes to its distinctive chemical and biological properties.

Physical Properties

Peonidin chloride exhibits notable physical characteristics that are important for its identification and application. The compound appears as a beige to reddish-brown solid, sometimes described as red-black in color . These physical properties are summarized in the table below:

PropertyDescription
AppearanceBeige to reddish-brown solid
ColorRed-black
Physical StateSolid
Storage Temperature−20°C (recommended)
Alternative Storage+4°C (for long-term)
Concentration1 mg5 mg10 mg20 mg25 mg
1 mM2.97 mL14.85 mL29.7 mL59.4 mL74.25 mL
5 mM0.594 mL2.97 mL5.94 mL11.88 mL14.85 mL
10 mM0.297 mL1.485 mL2.97 mL5.94 mL7.425 mL
50 mM0.0594 mL0.297 mL0.594 mL1.188 mL1.485 mL

Biological Activities

Antioxidant Properties

Peonidin chloride demonstrates significant antioxidant activity, positioning it among the biologically active flavonoids with therapeutic potential . The antioxidant capacity of peonidin chloride stems from its ability to scavenge free radicals and reactive oxygen species, which are implicated in oxidative stress and cellular damage . Structure-activity relationship studies have established correlations between the hydroxylation pattern of anthocyanidins like peonidin and their antioxidant efficacy .

Anti-inflammatory Effects

Research has demonstrated that peonidin chloride possesses notable anti-inflammatory properties. Studies indicate that peonidin can inhibit cyclooxygenase-2 (COX-2) expression induced by phorbol esters in cellular models . This inhibitory effect on inflammatory pathways occurs through the blockade of extracellular signal-regulated kinases (ERK-1 and ERK-2) phosphorylation . These molecular mechanisms underlie the potential therapeutic application of peonidin chloride in inflammatory conditions.

Anticancer Activities

One of the most promising aspects of peonidin chloride research involves its anticancer properties. Experimental investigations have revealed potent inhibitory and apoptotic effects on various cancer cell lines in vitro, with particular efficacy against metastatic human breast cancer cells . The compound has been characterized as an antineoplastic agent and apoptosis inducer, suggesting its potential utility in cancer treatment strategies . The mechanisms of action appear to involve modulation of multiple cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

Natural Sources and Extraction

Botanical Sources

Peonidin chloride is naturally present in various plant species, particularly in deeply colored berries and fruits. One documented source is Vaccinium myrtillus (bilberry), which contains significant amounts of this anthocyanidin . Other potential sources include grapes, blueberries, cranberries, and certain varieties of flowers, although the concentration varies considerably among different plant species and cultivars.

ManufacturerProduct DescriptionQuantityPrice (USD)Update Date
Cayman ChemicalPeonidin (chloride) ≥98%1 mg$622024-03-01
Cayman ChemicalPeonidin (chloride) ≥98%5 mg$2392024-03-01
Cayman ChemicalPeonidin (chloride) ≥98%10 mg$4482024-03-01
UsbiologicalPeonidin Chloride1 mg$4602021-12-16
TRCPeonidin Chloride2.5 mg$3702021-12-16
ChemFaces10 mM in DMSO1 mL$270.3Not specified

Research Applications

Pharmacological Studies

Peonidin chloride has been employed in various pharmacological studies investigating its potential therapeutic applications. Research has focused primarily on its antioxidant, anti-inflammatory, and anticancer properties . In particular, studies examining the compound's effects on signal transduction pathways have provided valuable insights into the molecular mechanisms underlying its biological activities.

Analytical Applications

Industrial Applications

Cosmetic and Dye Industries

Peonidin chloride has applications in the cosmetic industry, particularly as a chemical dye for hair products . Its natural origin and color properties make it an attractive alternative to synthetic dyes in certain applications where natural ingredients are preferred.

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